molecular formula C27H32N4O5 B2707775 Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 897611-81-3

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2707775
CAS No.: 897611-81-3
M. Wt: 492.576
InChI Key: RZRXFGWBBVXQGF-UHFFFAOYSA-N
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Description

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H32N4O5 and its molecular weight is 492.576. The purity is usually 95%.
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Biological Activity

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the synthesis, structural characteristics, and various biological activities associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C25H29N5O4C_{25}H_{29}N_{5}O_{4} with a molecular weight of approximately 429.53 g/mol. The structure includes a piperazine ring, multiple pyridine derivatives, and functional groups such as hydroxyl and carbonyl moieties, which are crucial for its biological activity .

Synthesis

The synthesis of this compound typically involves several key reactions, which may include:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of pyridine derivatives via nucleophilic substitution.
  • Functionalization at the hydroxyl and carbonyl positions to enhance solubility and bioactivity.

These synthetic routes are designed to maximize yield and purity while ensuring the retention of biological activity .

Biological Activities

This compound has been investigated for a variety of biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure is believed to contribute to scavenging free radicals, thus protecting cells from oxidative stress.

Anticancer Properties

Research indicates that derivatives of this compound may possess selective cytotoxicity against tumorigenic cell lines. For instance, compounds with similar piperazine and pyridine structures have demonstrated the ability to inhibit cancer cell proliferation . The mechanism may involve apoptosis induction or cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that this compound could exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation. Compounds with similar frameworks have been noted for their ability to cross the blood-brain barrier, making them suitable candidates for neurological applications .

Comparative Analysis

A comparative analysis with structurally related compounds reveals the unique biological profile of Ethyl 4-((4-hydroxy-6-methyl...):

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(4-fluorophenyl)(4-hydroxy...)Contains fluorophenyl groupAnticonvulsant activity
SLV313Activates serotonin receptorsAntipsychotic effects
PerampanelNoncompetitive AMPA antagonistAntiepileptic properties

The unique combination of piperazine and pyridine derivatives in Ethyl 4... enhances its potential for diverse biological activities compared to others that may focus on specific receptor interactions or enzyme inhibition mechanisms .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Neurodegenerative Disease Models : In animal models for Alzheimer's disease, compounds with similar structures have shown promise in improving cognitive function by reducing amyloid plaque formation.
  • Cancer Treatment Trials : Early-phase clinical trials involving pyridine-based compounds have reported improved outcomes in patients with specific types of cancer, suggesting a need for further investigation into this compound's potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]-(3-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O5/c1-4-36-27(34)30-13-11-29(12-14-30)25(21-8-5-9-22(16-21)35-3)24-23(32)15-19(2)31(26(24)33)18-20-7-6-10-28-17-20/h5-10,15-17,25,32H,4,11-14,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRXFGWBBVXQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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